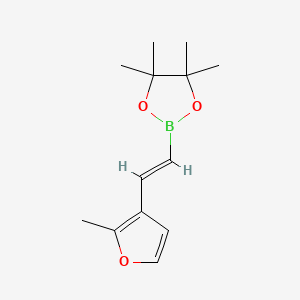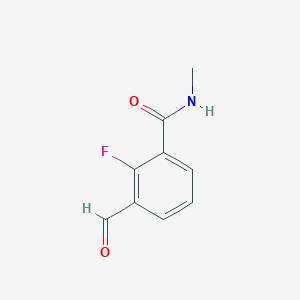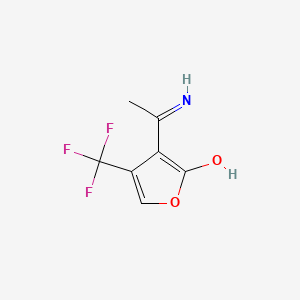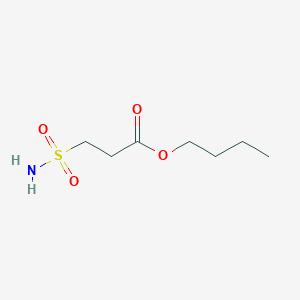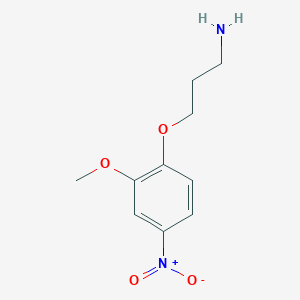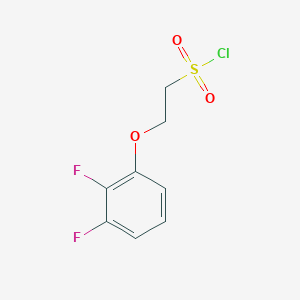![molecular formula C5H3BClF3O2S B13625533 [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)
[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a thiophene ring, which is substituted with a chlorine atom and a trifluoromethyl group. The presence of these substituents imparts unique reactivity and properties to the compound, making it valuable for various applications in chemical research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid typically involves the borylation of the corresponding halogenated thiophene derivative. One common method is the palladium-catalyzed borylation of 2-chloro-5-(trifluoromethyl)thiophene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding alcohol or phenol derivative.
Substitution: The chlorine atom on the thiophene ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran, dimethylformamide
Major Products:
Coupling Products: Biaryl or vinyl-aryl compounds
Oxidation Products: Alcohols or phenols
Substitution Products: Various substituted thiophenes
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Material Science: Employed in the synthesis of conjugated polymers and organic electronic materials.
Biology and Medicine:
Drug Discovery: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic applications.
Industry:
Agricultural Chemicals: Involved in the synthesis of agrochemicals and pesticides.
Fine Chemicals: Used in the production of specialty chemicals and advanced materials.
作用机制
The primary mechanism of action for [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid is its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the unique substituents of [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid.
Thiophene-2-Boronic Acid: Similar thiophene structure but without the chlorine and trifluoromethyl substituents.
4-Chlorophenylboronic Acid: Contains a chlorine substituent but lacks the thiophene ring and trifluoromethyl group.
Uniqueness: The presence of both chlorine and trifluoromethyl groups on the thiophene ring imparts unique electronic and steric properties to this compound. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound for specialized applications in organic synthesis and material science.
属性
分子式 |
C5H3BClF3O2S |
|---|---|
分子量 |
230.40 g/mol |
IUPAC 名称 |
[2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C5H3BClF3O2S/c7-4-2(6(11)12)1-3(13-4)5(8,9)10/h1,11-12H |
InChI 键 |
MXNKNPBEDLDSIX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(SC(=C1)C(F)(F)F)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


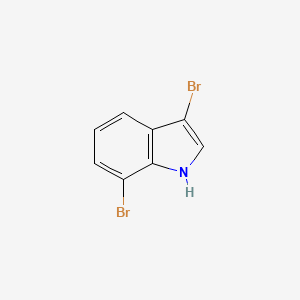
![tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate](/img/structure/B13625458.png)
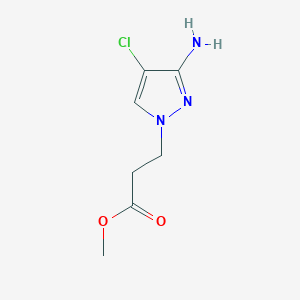
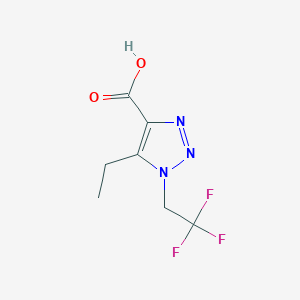
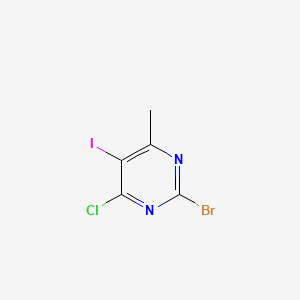
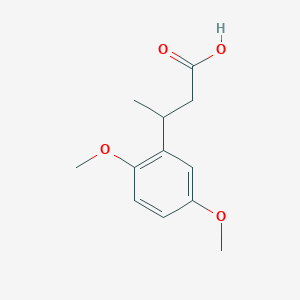
![Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate](/img/structure/B13625485.png)
